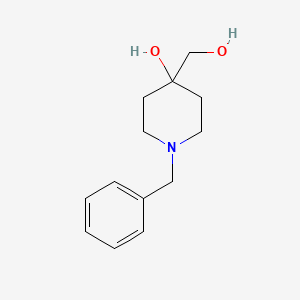

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYAVGXEXYQIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554510 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92197-36-9 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-Benzyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-benzyl-4-piperidone. The primary synthetic route detailed is a crossed Cannizzaro-type reaction, a powerful method for the simultaneous oxidation and reduction of aldehydes and ketones. This document offers detailed experimental protocols, quantitative data, and a mechanistic visualization to support research and development in medicinal chemistry and drug discovery.

Reaction Overview and Mechanism

The synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-benzyl-4-piperidone is effectively achieved through a crossed Cannizzaro-type reaction. In this reaction, 1-benzyl-4-piperidone, which lacks alpha-hydrogens and is thus unable to undergo self-condensation, reacts with formaldehyde in the presence of a strong base, such as sodium hydroxide. Formaldehyde, being more reactive, is oxidized to formic acid (or its salt), while 1-benzyl-4-piperidone is reduced at the carbonyl group to a hydroxyl group and simultaneously undergoes hydroxymethylation at the alpha-carbon.

The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of formaldehyde, which is more electrophilic than the ketone. This is followed by a hydride transfer from the resulting intermediate to the carbonyl carbon of 1-benzyl-4-piperidone. A subsequent aldol-type addition of an enolate, formed under the basic conditions, to another molecule of formaldehyde results in the final diol product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol. Please note that these values are based on general principles of the crossed Cannizzaro reaction and may require optimization for specific experimental setups.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Benzyl-4-piperidone | 1.0 molar equivalent | Starting material. |

| Formaldehyde (37% aq. solution) | 2.0 - 3.0 molar equivalents | Acts as both the hydride donor and the source of the hydroxymethyl group. An excess is used to ensure complete reaction. |

| Sodium Hydroxide | 2.0 - 3.0 molar equivalents | Strong base catalyst. |

| Solvent | ||

| Methanol or Ethanol | Sufficient quantity | To dissolve the reactants. |

| Reaction Conditions | ||

| Temperature | 60-80 °C | To facilitate the reaction. |

| Reaction Time | 4-8 hours | Monitored by TLC until completion. |

| Work-up & Purification | ||

| Extraction Solvent | Dichloromethane or Ethyl Acetate | For isolation of the product. |

| Purification Method | Column Chromatography (Silica Gel) | To obtain the pure product. |

| Yield | ||

| Expected Yield | 60-80% | Varies depending on reaction scale and optimization. |

Detailed Experimental Protocol

Materials:

-

1-Benzyl-4-piperidone

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (NaOH) pellets

-

Methanol or Ethanol

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol or ethanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde solution (2.5 eq) followed by the slow addition of a solution of sodium hydroxide (2.5 eq) in water.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base by the careful addition of 1M HCl until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure to remove the alcohol solvent.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of residue).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

Mandatory Visualizations

Reaction Workflow

Caption: Synthetic workflow for 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

Mechanistic Pathway: Crossed Cannizzaro-Type Reaction

Caption: Mechanistic pathway of the crossed Cannizzaro-type reaction.

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its use in drug design, formulation, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, alongside detailed experimental protocols for their empirical determination. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computational predictions with established methodologies to offer a robust resource for researchers.

Chemical Identity and Structure

-

IUPAC Name: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.30 g/mol

-

Chemical Structure:

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates of the physicochemical properties of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. The following table summarizes these predicted values, which are essential for initial assessments in drug discovery pipelines.

| Property | Predicted Value | Method/Source |

| Melting Point (°C) | 110-120 | Estimation based on similar structures |

| Boiling Point (°C) | 357.4 ± 35.0 (at 760 mmHg) | Computational Prediction |

| pKa (most basic) | 9.5 ± 0.3 | Computational Prediction |

| logP | 1.2 ± 0.4 | Computational Prediction |

| Water Solubility (mg/L) | >1000 | Estimation based on structure |

Disclaimer: The data presented in this table are based on computational predictions and estimations. Experimental verification is crucial for accurate characterization.

Experimental Protocols for Physicochemical Property Determination

This section outlines detailed, generalized experimental protocols for the determination of key physicochemical properties of piperidine derivatives like 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

-

Boiling Point Determination

For non-volatile compounds, the boiling point is determined under reduced pressure to prevent decomposition.

-

Apparatus: Thiele tube or a microscale distillation apparatus.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Aqueous solubility is a crucial factor for drug absorption and distribution.

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

-

Method: Potentiometric titration.

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which 50% of the piperidine nitrogen is protonated (the half-equivalence point).

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

-

Method: Shake-flask method.

-

Procedure:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Visualizations

Plausible Synthetic Pathway

A potential synthetic route to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol can be envisioned starting from the readily available 1-benzyl-4-piperidone. This proposed pathway involves a Corey-Chaykovsky reaction to form an epoxide, followed by a nucleophilic ring-opening.

Caption: Proposed synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Experimental Workflow for LogP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Spectroscopic and Synthetic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

1-Benzyl-4-hydroxypiperidine is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior. This guide presents a consolidated overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a representative synthetic protocol. The information is structured to provide researchers with a practical and accessible resource for their work with this and similar molecules.

Spectroscopic Data

The spectroscopic data for 1-Benzyl-4-hydroxypiperidine provides a unique fingerprint for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.35 | m | 5H | Ar-H |

| 3.60-3.80 | m | 1H | CH -OH |

| 3.50 | s | 2H | Ar-CH₂ -N |

| 2.75-2.90 | m | 2H | N-CH₂ (axial) |

| 2.10-2.25 | m | 2H | N-CH₂ (equatorial) |

| 1.80-1.95 | m | 2H | C-CH₂ -C (axial) |

| 1.50-1.65 | m | 2H | C-CH₂ -C (equatorial) |

| 1.40 | br s | 1H | OH |

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine

| Chemical Shift (ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 129.2 | Ar-C H |

| 128.2 | Ar-C H |

| 127.0 | Ar-C H |

| 67.5 | C H-OH |

| 63.0 | Ar-C H₂-N |

| 52.0 | N-C H₂ |

| 34.5 | C-C H₂-C |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Benzyl-4-hydroxypiperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| 3020-3080 | Medium | C-H stretch (aromatic) |

| 2800-3000 | Medium | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1100-1150 | Strong | C-O stretch (secondary alcohol) |

| 700-750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Benzyl-4-hydroxypiperidine

| m/z | Relative Intensity (%) | Assignment |

| 191 | 45 | [M]⁺ (Molecular Ion) |

| 100 | 40 | [M - C₇H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | 35 | [C₄H₉]⁺ fragment |

Experimental Protocols

The following section outlines a general procedure for the synthesis and spectroscopic analysis of 1-Benzyl-4-hydroxypiperidine.

Synthesis of 1-Benzyl-4-hydroxypiperidine

A common method for the synthesis of 1-Benzyl-4-hydroxypiperidine is the reduction of 1-Benzyl-4-piperidone.

Materials:

-

1-Benzyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

-

Dissolve 1-Benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding deionized water.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the excess borohydride.

-

Make the solution basic by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure 1-Benzyl-4-hydroxypiperidine.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

IR Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Mass Spectrometry:

-

Mass spectra are typically acquired using an Electron Ionization (EI) source.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a chemical compound like 1-Benzyl-4-hydroxypiperidine.

Caption: Workflow from synthesis to spectroscopic analysis.

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Versatile Building Block in Synthetic Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a unique bifunctional piperidine derivative possessing both a primary and a tertiary hydroxyl group. This structural feature, combined with the presence of the versatile N-benzyl protecting group, makes it a potentially valuable, yet underutilized, building block in organic synthesis. Its application can be particularly impactful in the construction of complex molecular architectures and in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its (proposed) synthesis, physicochemical properties, potential reactivity, and applications, with a focus on its utility for drug discovery and development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The N-benzyl piperidine moiety, in particular, is a privileged structure in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activity of drug candidates.[1][2][3] The N-benzyl group can enhance solubility, facilitate crucial cation-π and π-π interactions with biological targets, and serve as a readily cleavable protecting group.[1] While simpler derivatives such as 1-benzyl-4-hydroxypiperidine have been extensively studied and utilized, 1-benzyl-4-(hydroxymethyl)piperidin-4-ol offers expanded synthetic possibilities due to its dual hydroxyl functionality. The differential reactivity of the primary and tertiary alcohols allows for selective chemical transformations, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Physicochemical Properties

Due to the limited availability of experimental data for 1-benzyl-4-(hydroxymethyl)piperidin-4-ol, its physicochemical properties have been predicted and are summarized in the table below. For comparison, the experimental data for the related and more common building block, 1-benzyl-4-hydroxypiperidine, are also provided.

| Property | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (Predicted) | 1-Benzyl-4-hydroxypiperidine (Experimental) |

| CAS Number | 101313-75-9 | 4727-72-4[4][5] |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₂H₁₇NO[4][5] |

| Molecular Weight | 221.30 g/mol | 191.27 g/mol [4][5] |

| Appearance | - | White to off-white crystalline powder[4][5] |

| Melting Point | - | 61-63 °C[4][5] |

| Boiling Point | - | 294.4 °C at 760 mmHg[5] |

| Density | - | ~1.1 g/cm³[5] |

| pKa | ~14.5 (hydroxyl), ~9.5 (amine) | - |

| LogP | ~1.5 | ~1.8 |

Proposed Synthesis

Synthetic Pathway

A logical approach to the synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol involves a two-step sequence starting from methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The key steps are a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by the reduction of the ester to the primary alcohol.

Caption: Proposed synthetic pathway for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.) and a crystal of iodine.

-

Grignard Reagent Preparation: In the dropping funnel, place a solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask. Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent via the dropping funnel.

-

Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

-

Reduction: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.

-

Substrate Addition: Dissolve the methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate (1.0 eq.) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Isolation: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-4-(hydroxymethyl)piperidin-4-ol. The product can be further purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol stems from the presence of three key functional groups: a primary alcohol, a tertiary alcohol, and an N-benzyl group.

Differential Reactivity of the Hydroxyl Groups

The primary and tertiary hydroxyl groups exhibit distinct reactivity, allowing for selective transformations.

-

Primary Hydroxyl Group: The primary alcohol is more sterically accessible and is expected to be more reactive towards a variety of reagents. It can undergo selective:

-

Oxidation: to the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: to introduce a wide range of functional groups.

-

Halogenation: to form a reactive halomethyl group.

-

-

Tertiary Hydroxyl Group: The tertiary alcohol is sterically hindered and less reactive. It can undergo:

-

Dehydration: under acidic conditions to form an alkene.

-

Protection: with a bulky protecting group if the primary alcohol needs to be modified.

-

This differential reactivity allows for a stepwise functionalization of the molecule, making it a valuable scaffold for building molecular complexity.

The Role of the N-Benzyl Group

The N-benzyl group serves two primary purposes:

-

Protecting Group: It protects the piperidine nitrogen from unwanted side reactions during synthesis. It can be readily removed by catalytic hydrogenation to yield the free secondary amine, which can then be further functionalized.

-

Pharmacophore: In the context of drug discovery, the N-benzyl group can be a key pharmacophoric element, engaging in important interactions with biological targets.[1]

Potential Applications in Drug Discovery

The unique trifunctional nature of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol makes it an attractive starting material for the synthesis of novel drug candidates. The piperidine core is prevalent in centrally acting agents, and the dual hydroxyl groups provide handles for the introduction of pharmacophoric groups to modulate activity, selectivity, and pharmacokinetic properties.

Caption: Logical workflow for the use of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in multi-step synthesis.

Structural Analogs: 1-Benzyl-4-hydroxypiperidine

1-Benzyl-4-hydroxypiperidine is a commercially available and widely used structural analog.[4][5] It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antipsychotics.[5] Its synthesis typically involves the N-benzylation of 4-hydroxypiperidine. The single secondary hydroxyl group offers a reactive site for further modification. Understanding the chemistry and applications of this simpler analog provides valuable context for appreciating the expanded synthetic potential of the diol derivative.

Conclusion

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol represents a promising yet underexplored building block for organic synthesis. Its unique combination of a primary and a tertiary alcohol on a piperidine scaffold, along with the versatile N-benzyl group, offers a platform for the creation of diverse and complex molecules. While detailed experimental data is currently scarce, its synthesis is achievable through established methodologies such as the Grignard reaction. The differential reactivity of its functional groups opens up numerous possibilities for selective transformations, making it a valuable tool for researchers in synthetic chemistry and drug discovery. Further exploration of the chemistry and applications of this compound is warranted and is likely to lead to the development of novel synthetic strategies and new therapeutic agents.

References

Navigating the Stability and Storage of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical stability and appropriate storage of research compounds are paramount to ensure the integrity and reproducibility of scientific experiments. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for N-benzylpiperidine derivatives, with a specific focus on compounds structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Due to the limited availability of specific data for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, this guide draws upon information from closely related and commercially available analogs to provide a robust framework for its handling and storage.

Chemical Identity and Structural Considerations

A critical challenge in assessing the stability of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is the ambiguity of its precise chemical structure and the absence of a specific CAS number in public databases. The nomenclature suggests a tertiary alcohol, a structural feature with significant implications for its chemical reactivity and stability. However, the most readily available and documented related compounds are primary and secondary alcohols, such as (1-Benzylpiperidin-4-yl)methanol and 1-Benzyl-4-hydroxypiperidine. This guide will therefore address the general stability of the N-benzylpiperidine scaffold and the influence of the hydroxyl substitution pattern, highlighting the expected properties of a tertiary alcohol derivative.

General Storage and Handling Recommendations

For N-benzylpiperidine derivatives, a consistent set of storage and handling guidelines emerges from available safety data sheets for analogous compounds. These recommendations are designed to prevent degradation and ensure the safety of laboratory personnel.

Table 1: General Storage and Handling Guidelines for N-Benzylpiperidine Derivatives

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed. | Prevents contamination and reaction with atmospheric moisture and oxygen. |

| Ventilation | Store in a well-ventilated area. | Ensures that any potential vapors do not accumulate. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | The piperidine nitrogen is basic and will react with acids. The benzyl group and alcohol functionalities can be susceptible to oxidation. |

| Personal Protective Equipment | Wear appropriate gloves, safety glasses, and a lab coat. | Standard laboratory practice to prevent skin and eye contact. |

Predicted Stability Profile of a Tertiary Alcohol Derivative

Tertiary alcohols, such as the proposed structure of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, exhibit distinct stability characteristics compared to primary and secondary alcohols.

Table 2: Predicted Chemical Stability of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

| Condition | Predicted Stability | Potential Degradation Pathway |

| Oxidation | Generally stable to mild oxidizing agents. | Tertiary alcohols are resistant to oxidation under conditions that would oxidize primary and secondary alcohols. |

| Acidic Conditions | Susceptible to dehydration. | The tertiary alcohol can be protonated, leading to elimination of water and formation of a stable carbocation, which can then lead to the formation of an alkene. |

| Basic Conditions | Generally stable. | The alcohol functionality is not reactive under basic conditions. The piperidine nitrogen is basic. |

| Light | Potential for long-term degradation. | Aromatic compounds can be sensitive to UV light over extended periods. |

| Heat | Susceptible to thermal decomposition. | High temperatures can promote dehydration and other degradation pathways. |

Experimental Protocols for Stability Assessment

While specific experimental protocols for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol are not available, standard methodologies can be applied to assess the stability of this and related compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. A typical workflow is outlined below.

Solubility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in common organic solvents

Technical Guide: Solubility Profile of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (CAS: 101489-76-9) in common organic solvents. This guide provides a theoretical solubility assessment based on the compound's chemical structure and outlines a general experimental protocol for its determination.

Introduction and Theoretical Solubility Profile

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a chemical intermediate whose physical properties, including solubility, are crucial for its use in synthesis, purification, and formulation. The molecule's structure contains distinct polar and non-polar regions that dictate its solubility behavior.

-

Non-Polar Moiety: The benzyl group (C₆H₅CH₂) provides a significant non-polar, aromatic character, suggesting potential solubility in aromatic solvents like toluene and other non-polar solvents.

-

Polar Moieties: The piperidine ring itself has moderate polarity. More importantly, the presence of two hydroxyl (-OH) groups—a primary alcohol and a tertiary alcohol—introduces strong polarity and the capacity for hydrogen bonding, both as a donor and an acceptor.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:

-

High Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol. The hydroxyl groups of the solvents can readily form hydrogen bonds with the two hydroxyl groups of the solute.

-

Moderate to Good Solubility Expected: In polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

-

Moderate Solubility Expected: In chlorinated solvents like dichloromethane (DCM), due to a balance of polarity.

-

Low to Moderate Solubility Expected: In less polar ester solvents such as ethyl acetate.

-

Low Solubility Expected: In non-polar aliphatic and aromatic hydrocarbons like hexanes and toluene, where the polarity of the two hydroxyl groups would significantly hinder dissolution.

Quantitative Solubility Data

As of the date of this document, no specific quantitative solubility data (e.g., in g/L or mg/mL) for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in common organic solvents has been published in accessible literature. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Predicted Solubility | Quantitative Data (mg/mL at 25°C) |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Acetone | Polar Aprotic | Moderate to Good | Data not available |

| Dichloromethane | Chlorinated | Moderate | Data not available |

| Ethyl Acetate | Ester | Low to Moderate | Data not available |

| Toluene | Aromatic Hydrocarbon | Low | Data not available |

| Hexane | Aliphatic Hydrocarbon | Low | Data not available |

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent.[1]

3.1 Materials and Equipment

-

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation: Add an excess amount of solid 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol to a vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.[2]

-

Solvent Addition: Add a precisely measured volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches equilibrium.[1] To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[1][2]

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine its concentration.[2]

-

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer: Publicly available scientific literature and patent databases lack a specific, detailed historical account of the discovery and biological evaluation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This guide is constructed based on established principles of organic synthesis for analogous compounds and a review of the biological activities of structurally related piperidine derivatives. The experimental protocols and potential biological activities described herein are therefore proposed and contextual, respectively.

Introduction

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic pharmaceuticals. The core piperidine scaffold is considered a "privileged structure" as it is capable of binding to a variety of biological targets. The subject molecule is characterized by a piperidine ring N-substituted with a benzyl group, and C4-substituted with both a hydroxyl and a hydroxymethyl group, creating a tertiary alcohol. These functional groups offer multiple points for hydrogen bonding and potential metabolic transformations, making it an interesting candidate for drug discovery and development.

Proposed Synthesis

While a specific documented synthesis for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is not found in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for the synthesis of 4-substituted piperidin-4-ol derivatives. A common and effective method involves the reaction of an N-substituted 4-piperidone with an appropriate organometallic reagent.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This proposed protocol outlines the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol from the commercially available 1-Benzyl-4-piperidone.

Materials:

-

1-Benzyl-4-piperidone

-

Paraformaldehyde

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent (Bromomethyl)magnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining dibromomethane solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Reaction with 1-Benzyl-4-piperidone: The solution of 1-Benzyl-4-piperidone in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours or overnight to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Potential Biological Activities and Therapeutic Context

Direct experimental data on the biological activity of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is not available in the surveyed literature. However, the piperidine scaffold is a cornerstone in the development of a vast range of therapeutic agents. The biological activities of structurally related compounds can provide valuable insights into the potential applications of the target molecule.

Summary of Biological Activities of Related Piperidine Derivatives

| Biological Activity | Description | Example of Related Compound Class |

| Analgesic | Acting as agonists or modulators of opioid receptors to relieve pain. | 4-phenylpiperidine derivatives (e.g., pethidine analogs). |

| Antimicrobial/Antifungal | Exhibiting inhibitory activity against various strains of bacteria and fungi. Some derivatives disrupt ergosterol biosynthesis in fungi.[1] | 4-aminopiperidines and piperidin-4-one derivatives.[1][2] |

| Antiviral | Showing efficacy against a range of viruses. | Various substituted piperidines. |

| Anti-acetylcholinesterase | Inhibiting the acetylcholinesterase enzyme, thereby increasing acetylcholine levels in the brain. This is a key mechanism in the treatment of Alzheimer's disease. | N-benzylpiperidine derivatives. |

| Antipsychotic | Acting as antagonists at dopamine and/or serotonin receptors. | Butyrophenones and other 4-substituted piperidines. |

| Calcium Channel Blockade | Modulating the activity of calcium channels, with potential applications in cardiovascular diseases. | 4-arylpiperidine derivatives. |

Note: This table presents the activities of related compound classes and is for contextual purposes only. The specific activity of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol has not been determined.

Structure-Activity Relationship Context

The pharmacological profile of piperidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring. The N-benzyl group is a common feature in compounds targeting the central nervous system, as it can influence properties like lipophilicity and receptor binding. The substituents at the 4-position are critical for determining the specific biological activity. The presence of a tertiary alcohol at C4, as in the target compound, is a structural motif found in some biologically active molecules.

Caption: General role of piperidine scaffold and its substituents in drug-target interaction.

Conclusion

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol represents an interesting, yet underexplored, chemical entity within the vast family of piperidine derivatives. While its specific history and biological functions remain to be elucidated, its structural features suggest potential for biological activity. The proposed synthesis provides a viable route for its preparation, which would be the first step towards a thorough investigation of its pharmacological properties. Future research on this compound could involve its synthesis and screening against a panel of biological targets to uncover its potential therapeutic applications, contributing to the ever-expanding field of medicinal chemistry centered on the versatile piperidine scaffold.

References

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS number and molecular structure

An In-depth Technical Guide on 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer: The compound 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is not a commercially available substance with a registered CAS number and published experimental data. This guide, therefore, provides a detailed theoretical framework for its synthesis and characterization based on established principles of organic chemistry. The experimental protocols are hypothetical and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. This technical guide focuses on the specific, albeit novel, derivative, 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This molecule incorporates a tertiary alcohol and a primary alcohol on the same carbon of the piperidine ring, a geminal diol-like structure that presents unique synthetic challenges and potential for further chemical derivatization.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the proposed molecular structure, a hypothetical synthetic pathway, and detailed theoretical experimental protocols.

Molecular Structure and Physicochemical Properties

As of the date of this publication, a CAS number has not been assigned to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Molecular Formula: C₁₃H₁₉NO₂

Molecular Weight: 221.30 g/mol

Proposed Structure:

The proposed structure features a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxyl group and a hydroxymethyl group.

Physicochemical Data of the Proposed Precursor

All quantitative data for the synthesis of the target compound begins with the starting material, 1-Benzyl-4-piperidone.

| Property | Value | Reference(s) |

| CAS Number | 3612-20-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| Appearance | Light yellow oily liquid | [1] |

| Boiling Point | 127-128 °C at 2 mmHg | [2] |

| Density | ~1.06 g/cm³ | |

| Refractive Index | ~1.549 |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol would start from the commercially available 1-Benzyl-4-piperidone. The key transformation is the addition of a one-carbon nucleophile to the ketone, which can then be converted to the hydroxymethyl group. A cyanohydrin formation followed by reduction is a well-established method for achieving this transformation.

The proposed two-step synthesis is as follows:

-

Step 1: Cyanohydrin Formation. Reaction of 1-Benzyl-4-piperidone with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the intermediate 1-benzyl-4-cyano-4-hydroxypiperidine.

-

Step 2: Reduction of the Nitrile. The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine, which is subsequently converted to a hydroxyl group. A more direct approach is the reduction of the nitrile to the corresponding aldehyde, followed by reduction to the alcohol. However, a direct reduction of the nitrile to the primary alcohol is also feasible with certain reducing agents. For this guide, we will outline a robust method involving the reduction to an aldehyde and subsequent reduction to the alcohol.

Visualization of the Synthetic Workflow

References

The 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, prized for its structural flexibility, three-dimensional nature, and favorable physicochemical properties.[1][2] This core structure is a recurring feature in numerous approved drugs and clinical candidates, demonstrating its versatility in interacting with a wide array of biological targets.[2] The N-benzyl group, in particular, can enhance solubility and facilitate crucial cation-π and π-π interactions within the active sites of target proteins.[3] This guide focuses on the derivatives of the 1-benzyl-4-hydroxypiperidine core, exploring their significant biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Activity in Neurodegenerative Diseases: Targeting Alzheimer's Disease

A predominant area of research for N-benzylpiperidine derivatives is in the development of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease (AD). The multifaceted nature of AD has driven the development of multi-target-directed ligands, a strategy for which this scaffold is exceptionally well-suited.[4]

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a cornerstone of symptomatic AD treatment.[5][6] Numerous derivatives of the 1-benzylpiperidine scaffold have been synthesized and evaluated as potent AChE inhibitors.[1][7] The piperidine nitrogen is crucial for activity, while substitutions on the benzyl and other parts of the molecule can dramatically enhance potency and selectivity.[7]

One of the most potent AChE inhibitors reported is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value in the nanomolar range and an 18,000-fold greater affinity for AChE over the related enzyme butyrylcholinesterase (BuChE).[7]

| Compound Class | Specific Derivative | Target | IC50 (nM) | Selectivity (AChE/BuChE) |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Compound 21 | AChE | 0.56 | 18,000 |

| N-Benzylpiperidine-Donepezil Hybrids | Compound d5 | AChE | 6,890 | - |

| Compound d10 | AChE | 3,220 | - |

Data compiled from multiple sources.[4][7]

Dual-Target Inhibition: AChE and Beyond

To address the complex pathology of AD, researchers have designed N-benzylpiperidine derivatives that act on multiple targets simultaneously.

-

HDAC/AChE Dual Inhibition: Some derivatives have been engineered to inhibit both histone deacetylase (HDAC) and AChE. This approach aims to provide both symptomatic relief (via AChE inhibition) and potentially disease-modifying effects, as HDAC inhibitors can alter gene expression related to neuroprotection and synaptic plasticity.[4]

-

SERT/AChE Dual Inhibition: Other compounds have been designed to dually inhibit AChE and the serotonin transporter (SERT). This strategy targets both the cognitive deficits (cholinergic system) and the neuropsychiatric symptoms like depression and anxiety (serotonergic system) common in AD patients.[8]

| Compound Class | Specific Derivative | Target 1 | IC50 / Ki (µM) | Target 2 | IC50 / Ki (µM) |

| N-Benzylpiperidine-Donepezil Hybrids | Compound d5 | HDAC | 0.17 | AChE | 6.89 |

| Compound d10 | HDAC | 0.45 | AChE | 3.22 | |

| 1-Benzoylpiperidine Derivatives | Compound 18 | h-SERT | 0.016 (Ki) | AChE | 0.113 (IC50) |

| Compound 19 | h-SERT | 0.023 (Ki) | AChE | 0.235 (IC50) |

Data compiled from multiple sources.[4][8]

Mechanism of Action: AChE Inhibition at the Cholinergic Synapse

AChE inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This action is particularly relevant for the cognitive symptoms of Alzheimer's disease, which are linked to a deficit in cholinergic signaling.

Histamine H3 Receptor Antagonism

Derivatives of 1-benzyl-4-hydroxypiperidine have been synthesized and evaluated as antagonists for the histamine H3 receptor (hH3R). The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonizing this receptor can increase neurotransmitter levels, a mechanism being explored for cognitive disorders and other CNS conditions. Several compounds in this class have shown moderate to high binding affinities for the hH3R.

| Compound Series | Specific Derivative | Target | pKi |

| 1-Benzyl-4-(aminopropyloxy)piperidines | 9b1 | hH3R | 6.78 |

| 9b2 | hH3R | 7.09 | |

| 1-Benzyl-4-(aminopentyloxy)piperidines | 9b5 | hH3R | 6.99 |

| 9b6 | hH3R | 6.97 |

Data from a study on non-imidazole histamine H3 receptor antagonists.[9] pKi is the negative logarithm of the Ki value.

Antimicrobial Activity

The N-benzyl piperidin-4-one scaffold, a close structural relative, has been investigated for its antimicrobial properties. Studies have shown that derivatives synthesized through condensation reactions exhibit potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. This suggests that the broader N-benzylpiperidine core could be a valuable starting point for the development of new antimicrobial agents.[10]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[5][11]

-

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0.

-

DTNB solution (10 mM in buffer).

-

AChE enzyme solution (e.g., 6.67 U/mL in buffer).

-

ATCh iodide solution (200 mM in buffer).

-

Test compound (inhibitor) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

-

Procedure: a. In a 96-well microplate, add Tris-HCl buffer, the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution. b. Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the ATCh substrate to all wells. d. Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-15 seconds for 3-5 minutes. e. Calculate the rate of reaction (V) for each concentration. f. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. g. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Competition Binding Assay (for hH3 Receptor)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2][12]

-

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) for binding to the target receptor (e.g., hH3R) expressed in cell membranes.

-

Materials:

-

Cell membranes expressing the human histamine H3 receptor.

-

Radioligand (e.g., [3H]Nα-methylhistamine).

-

Unlabeled test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer.

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure: a. The assay is performed in a 96-well plate. To each well, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the unlabeled test compound at various concentrations. b. To determine non-specific binding, a high concentration of a known H3R ligand (e.g., clobenpropit) is added to a set of wells. c. Incubate the plate for a defined period (e.g., 2 hours at 25°C) to reach binding equilibrium. d. Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. g. The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broth Microdilution Method (for Antimicrobial Activity)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13]

-

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

-

Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth). b. Prepare a standardized inoculum of the test bacteria (e.g., E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive growth control well (no compound) and a negative control (no bacteria). d. Cover the plate and incubate at 35-37°C for 18-24 hours. e. After incubation, visually inspect the wells for turbidity (bacterial growth). f. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Workflow and Logic Diagrams

In Vitro Screening Cascade for Enzyme Inhibitors

A typical workflow for identifying and characterizing enzyme inhibitors involves a multi-step process, starting from a large-scale primary screen and progressing to more detailed characterization of the most promising compounds.

Dual-Target Strategy for Alzheimer's Disease

The logic behind a dual-target inhibitor for AD involves simultaneously modulating two distinct pathological pathways to achieve a synergistic therapeutic effect, addressing both symptoms and underlying disease mechanisms.

Conclusion and Future Directions

The 1-benzyl-4-hydroxypiperidine scaffold and its close analogues represent a highly versatile and valuable core in drug discovery. The extensive research into its derivatives has yielded potent modulators of key biological targets, particularly in the realm of neurodegenerative diseases. The demonstrated success in creating dual-target ligands for Alzheimer's disease highlights the scaffold's utility in addressing complex, multifactorial conditions. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of existing derivatives. The application of this scaffold to new biological targets, guided by a deeper understanding of disease biology, will continue to be a promising avenue for the development of next-generation therapeutics.

References

- 1. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. epigentek.com [epigentek.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Donepezil from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. The described synthetic route starts from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, proceeding through a key aldehyde intermediate. Detailed protocols for each synthetic step, purification, and characterization are provided. Additionally, this guide includes a summary of quantitative data, a diagram of the experimental workflow, the synthetic pathway, and an illustration of Donepezil's mechanism of action.

Introduction

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] It functions as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is crucial for memory and learning.[1]

The synthesis of Donepezil typically involves a key aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting α,β-unsaturated ketone.[1][3] This document details a practical synthetic approach commencing from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, which requires an initial oxidation step to generate the necessary aldehyde intermediate.

Quantitative Data Summary

The efficiency of the Donepezil synthesis can vary based on the specific reagents and conditions used in each step. The following table summarizes typical quantitative data reported for the key transformations.

| Parameter | Step 1: Oxidation | Step 2: Aldol Condensation | Step 3: Reduction & Salification | Overall Yield | Final Purity (as HCl salt) |

| Description | Conversion of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol to 1-benzyl-4-formylpiperidine. | Reaction of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone. | Hydrogenation of the enone intermediate and conversion to the hydrochloride salt. | Calculated from starting material to final product. | Determined by High-Performance Liquid Chromatography (HPLC).[4] |

| Typical Yield | 70-90% | 60-85% | 80-95% | ~34-72% | >99%[5] |

| Reference | Based on standard oxidation methods like TEMPO or DMP.[6][7] | [8] | [8][9] | [8][10] | [5] |

Synthetic Pathway

The synthesis of Donepezil Hydrochloride from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a multi-step process. The pathway involves an initial oxidation, followed by a crucial carbon-carbon bond-forming condensation, a reduction, and final salt formation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Oxidation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using a TEMPO-catalyzed system.[6]

Materials:

-

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

-

2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

-

Sodium periodate (NaIO₄)

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (1.0 eq).

-

Dissolve the starting material in Dichloromethane (DCM).

-

Add TEMPO (approx. 0.01 eq) and Sodium Bromide (NaBr, approx. 0.1 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of Sodium periodate (NaIO₄, approx. 1.5 eq) dropwise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 1-benzyl-4-formylpiperidine, can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Protocol 2: Aldol Condensation and Reduction to Donepezil

This protocol outlines the condensation of the aldehyde with 5,6-dimethoxy-1-indanone, followed by reduction.[8]

Materials:

-

1-benzyl-4-formylpiperidine (from Protocol 1)

-

5,6-dimethoxy-1-indanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure (Condensation):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.

-

Add a solution of 1-benzyl-4-formylpiperidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude intermediate, 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine, is obtained.

Procedure (Reduction):

-

Dissolve the crude intermediate in methanol.

-

Carefully add 10% Pd/C catalyst (approx. 5-10% by weight).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at a pressure of 1.5-3 Kg/cm².[9]

-

Stir vigorously at room temperature until TLC or HPLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude Donepezil free base.

Protocol 3: Purification and Salt Formation

This protocol describes the final purification and conversion of Donepezil to its stable hydrochloride salt.[5]

Materials:

-

Crude Donepezil free base (from Protocol 2)

-

Methanolic Hydrochloric acid (HCl)

-

Methanol

-

Dichloromethane (DCM)

-

Diisopropylether

-

Filtration apparatus

Procedure:

-

Purify the crude Donepezil base using silica gel column chromatography if necessary (eluent: a gradient of ethyl acetate in hexanes).

-

Dissolve the purified Donepezil base in a minimal amount of a methanol/DCM mixture.

-

Adjust the pH of the solution to 2.0-2.5 by the slow addition of methanolic HCl.

-

Induce precipitation by adding diisopropylether to the solution and stir.

-

Cool the mixture to 0-5°C to maximize crystallization.

-

Collect the solid product by vacuum filtration, washing the crystals with cold diisopropylether.

-

Dry the solid under vacuum at 30-35°C to obtain Donepezil Hydrochloride as a white to off-white crystalline powder.

Characterization and Quality Control

The identity and purity of the synthesized Donepezil HCl should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine purity. A typical method uses a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile/methanol.[11][12] Detection is commonly performed at 268 nm.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Melting Point: To compare with the literature value for Donepezil HCl.

Experimental Workflow

The overall process from synthesis to a fully characterized final product follows a logical workflow. This ensures the material is of high quality and suitable for further research and development.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil exerts its therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme within the synaptic cleft. This leads to an increase in the levels and duration of action of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[13]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 5. Process for the preparation of donepezil hydrochloride | TREA [trea.com]

- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

- 9. WO2009084030A2 - Improved process for the preparation of (1-benzyl-4-(5,6,- dimethoxyind anone-2-yl)methylpiperidine) hydrochloride-form iii - Google Patents [patents.google.com]

- 10. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]

- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 12. iajps.com [iajps.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Acetylcholinesterase Inhibitors from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The 1-benzylpiperidine moiety is a key pharmacophore found in several potent AChE inhibitors, most notably donepezil. This document provides detailed application notes and protocols for the synthesis of a donepezil-like acetylcholinesterase inhibitor starting from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This starting material, a diol, can be chemically transformed into a key aldehyde intermediate, 1-benzyl-4-formylpiperidine, which serves as a crucial building block for the construction of various AChE inhibitors.

Synthetic Strategy

The overall synthetic strategy involves a two-step process. First, 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is converted to the key intermediate, 1-benzyl-4-formylpiperidine, via an oxidative cleavage reaction. Subsequently, this aldehyde undergoes a condensation reaction with a suitable indanone derivative to yield the target acetylcholinesterase inhibitor. This approach allows for the versatile synthesis of a library of potential AChE inhibitors by modifying the indanone component.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-formylpiperidine from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

This protocol describes the oxidative cleavage of the diol to the corresponding aldehyde.

Materials:

-

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

-

Sodium periodate (NaIO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (1 equivalent) in a mixture of dichloromethane and water (1:1 v/v).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium periodate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-